Comparative 15-LOX-1 Inhibition Potency: A Defined Mid-Range IC50
12-Methyl-8-oxotridecanoic acid demonstrates a defined, mid-range potency for inhibiting human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 18.6 µM [1]. This is in contrast to the standard inhibitor nordihydroguaiaretic acid (NDGA), which shows a less potent IC50 of 30 µM for the same target . Conversely, the highly potent, selective 15-LOX-1 inhibitor ML351 has a reported IC50 of 0.2 µM [2].
| Evidence Dimension | 15-LOX-1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 18.6 µM (18,600 nM) |
| Comparator Or Baseline | NDGA: IC50 = 30 µM; ML351: IC50 = 0.2 µM |
| Quantified Difference | 1.6-fold more potent than NDGA; 93-fold less potent than ML351 |
| Conditions | Inhibition of human 15-LOX-1 assessed by conversion of linoleic acid to 13(S)-HpODE, 10 min incubation |
Why This Matters
This defines a specific potency range for researchers requiring moderate 15-LOX-1 inhibition without the extreme potency of clinical candidates like ML351, offering a distinct pharmacological tool.
- [1] BindingDB. (2018). BDBM50206315 (CHEMBL2356181) - 12-Methyl-8-oxotridecanoic acid. Affinity Data: IC50 = 1.86E+4 nM for 15-LOX-1. View Source
- [2] NCBI. (2014). Table 3, Comparison of ML351 to previously identified 15-LOX-1 inhibitors. IC50 = 200 nM for 15-LOX-1. View Source
